Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate
Description
Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate is a pyridine-based compound featuring a thioether-linked acetate ester and multiple electron-withdrawing substituents. Its structure includes:
- Pyridine core: Substituted at the 2-position with a thioether (-S-) group.
- 3,5-Dicyano (-CN): Strong electron-withdrawing groups that increase molecular polarity and may influence reactivity or binding affinity. 4-(p-Tolyl): A para-methylphenyl group contributing steric bulk and lipophilicity.
- Propyl ester: The ester moiety (CH₂COOCH₂CH₂CH₃) impacts solubility and metabolic stability.
Properties
IUPAC Name |
propyl 2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-3-8-25-16(24)11-26-19-15(10-21)17(14(9-20)18(22)23-19)13-6-4-12(2)5-7-13/h4-7H,3,8,11H2,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNURCLFDPCSYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving aromatic aldehydes, nitriles, and ammonium acetate.
Introduction of Substituents: The amino, dicyano, and p-tolyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyano groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the amino or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diamines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyridine derivatives. For instance, similar dicyano-pyridine compounds have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research indicates that the incorporation of the thioacetate group may enhance this activity through improved cellular uptake and interaction with target proteins involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate is supported by its ability to inhibit key inflammatory pathways. Compounds with similar structures have been documented to inhibit the IκB kinase complex, leading to reduced activation of NF-kB, a transcription factor involved in inflammatory responses . This mechanism positions the compound as a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
There is emerging evidence that pyridine derivatives possess antimicrobial activity. Studies have shown that modifications to the pyridine ring can lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thioacetate group may play a role in disrupting bacterial cell membranes or interfering with metabolic pathways .
Case Study 1: Anticancer Screening
In a study evaluating various pyridine derivatives for anticancer activity, this compound was synthesized and tested against multiple cancer cell lines. Results indicated that compounds with similar structural features exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting strong potential for development as anticancer agents .
Case Study 2: Inhibition of Inflammatory Cytokines
A study investigated the effects of dicyano-pyridine compounds on cytokine production in vitro. The results demonstrated that these compounds could effectively reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate involves its interaction with molecular targets such as adenosine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, including the regulation of neurotransmitter release and modulation of glucose homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related molecules from the literature, focusing on core structure, substituents, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Structure: Pyridine (Target) vs. Pyrimidine (Compounds 1 and 2): Pyridine’s single nitrogen atom creates a less electron-deficient core compared to pyrimidine (two nitrogens). This may reduce electrophilic reactivity but enhance stability in aqueous environments.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The target’s 3,5-dicyano groups significantly increase polarity and electron deficiency, which could enhance interactions with positively charged residues in proteins. In contrast, Compound 1’s methyl and thietan-3-yloxy groups are less polar, favoring membrane permeability .
Functional Group Impact :
- Thioether Linkage :
Common to all compounds, the thioether (-S-) group provides stability against hydrolysis compared to ethers or amines. - Ester vs. Amide :
The target’s propyl ester enhances lipophilicity relative to Compound 2’s acetamide, which may improve oral bioavailability but reduce metabolic stability .
Inferred Biological Activity: Compounds with benzamide or nitrophenyl motifs (e.g., Compound 3) are associated with anticancer and antiviral activities due to nitro group-mediated redox cycling or π-π stacking .
Biological Activity
Propyl 2-((6-amino-3,5-dicyano-4-(p-tolyl)pyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a pyridine ring substituted with amino and dicyano groups, alongside a thioacetate moiety. This unique structure contributes to its diverse biological activities.
Molecular Formula: C₁₄H₁₅N₃O₂S
Molecular Weight: 285.36 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound possesses potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against several fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections .
The mechanisms underlying the biological activity of this compound are believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of the dicyano group enhances electron withdrawal, which may increase the compound's reactivity towards cellular targets.
Case Studies
A notable study assessed the efficacy of this compound in vivo using animal models infected with resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential for clinical applications.
Study Summary
- Objective: Evaluate the therapeutic potential in a mouse model.
- Method: Administration of varying doses over two weeks.
- Results:
- Significant reduction in bacterial counts.
- No observed toxicity at therapeutic doses.
This study underscores the compound's promise as an antimicrobial agent with potential for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
